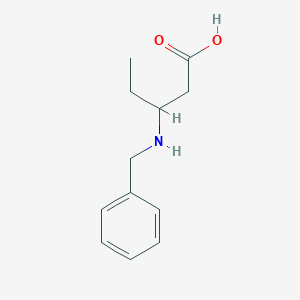

3-(Benzylamino)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSODENPZPJPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630174 | |

| Record name | 3-(Benzylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126946-59-6 | |

| Record name | 3-(Benzylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Benzylamino)pentanoic Acid

This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Spectroscopic techniques provide the empirical data necessary to confirm the identity, purity, and structural integrity of newly synthesized compounds. This compound, a molecule of interest for its potential applications, serves as an exemplary case study for the application of these powerful analytical methods. This guide will delve into the predicted spectroscopic data for this compound and outline the methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of individual atoms within a molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with electronegative atoms and aromatic rings causing a downfield shift (higher ppm).[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~10-12 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[3] |

| Aromatic-H (C₆H₅) | ~7.2-7.4 | Multiplet | 5H | Protons on the benzene ring are in a region of high magnetic anisotropy, resulting in a downfield shift.[1] |

| -NH - | ~2.0-4.0 | Broad Singlet | 1H | The chemical shift of the amine proton can vary and the signal is often broad due to exchange. |

| Benzyl-CH₂ - | ~3.7-3.9 | Singlet or AB quartet | 2H | These protons are adjacent to the nitrogen and the aromatic ring, causing a downfield shift. Depending on the conformational rigidity, they might appear as a singlet or a more complex AB quartet.[4][5] |

| -CH (NHBn)- | ~3.0-3.3 | Multiplet | 1H | This proton is alpha to the nitrogen, leading to a downfield shift. |

| -CH₂ COOH | ~2.4-2.6 | Multiplet | 2H | These protons are alpha to the carbonyl group, which is electron-withdrawing. |

| -CH₂ CH₃ | ~1.5-1.7 | Multiplet | 2H | These are standard alkyl protons. |

| -CH₂CH₃ | ~0.9-1.0 | Triplet | 3H | These terminal methyl protons are in a typical upfield alkyl region. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons attached to electronegative atoms and those in carbonyl groups are significantly deshielded.[6]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OOH | ~170-180 | The carbonyl carbon of a carboxylic acid is highly deshielded.[3] |

| Aromatic C -ipso | ~138-140 | The carbon of the benzene ring attached to the methylene group. |

| Aromatic C -H | ~127-129 | Aromatic carbons typically resonate in this region. |

| Benzyl-C H₂- | ~50-55 | This carbon is attached to the nitrogen, causing a downfield shift. |

| -C H(NHBn)- | ~55-60 | This carbon is also attached to the nitrogen. |

| -C H₂COOH | ~35-40 | Alpha to the carbonyl group. |

| -C H₂CH₃ | ~25-30 | A standard alkyl carbon. |

| -CH₂C H₃ | ~10-15 | The terminal methyl carbon is in the typical upfield region. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid large solvent signals in the spectrum.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

NMR Experimental Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns. [8]

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₁₂H₁₇NO₂. The molecular weight is approximately 207.27 g/mol .

-

Molecular Ion (M⁺) or Quasi-Molecular Ion ([M+H]⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z 207 would be expected. Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, a quasi-molecular ion peak at m/z 208 ([M+H]⁺) would be prominent. [8]

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for amino acids include the loss of water (-18), carbon monoxide (-28), and the carboxyl group (-45). [9][10]The benzyl group is also a likely fragment to be lost.

Table 4: Predicted Key Fragment Ions for this compound

| m/z | Proposed Fragment | Rationale |

| 190 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid. |

| 162 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |

| 91 | [C₇H₇]⁺ | The stable tropylium ion from the benzyl group. This is a very common fragment for benzyl-containing compounds. |

| 116 | [M - C₇H₇]⁺ | Loss of the benzyl group. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization source, such as ESI or APCI, to generate ions from the sample molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify the characteristic fragment ions.

Mass Spectrometry Workflow

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. While this guide presents predicted data based on established principles and analogous structures, experimental verification is the final and essential step in confirming the identity and purity of any newly synthesized compound. The protocols and interpretive frameworks provided herein serve as a robust guide for researchers undertaking such analyses.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Yoo, J. S., Lee, J., Lee, S., Kim, S., & Kim, Y. (2014). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 25(12), 2154–2162. [Link]

-

Matei, A., et al. (2005). Far-infrared spectra of amino acids. ResearchGate. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Ch13 - Sample IR spectra. [Link]

-

Chemistry LibreTexts. (2022, August 16). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chemical shifts. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. [Link]

-

LibreTexts. (2020, June 29). 29.10 ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... [Link]

-

YouTube. (2018, May 15). IR spectra of functional groups, IR bands of peptide and protein. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Potential biological activity of 3-(benzylamino)pentanoic acid

Technical Monograph: 3-(Benzylamino)pentanoic Acid

Subtitle: Structural Evaluation, Synthetic Pathways, and Pharmacological Potential of a Lipophilic

Executive Summary

This compound (CAS: 126946-59-6) represents a critical intermediate in the design of peptidomimetics and neuroactive small molecules. As a

Unlike standard

Chemical & Structural Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 126946-59-6 |

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| Chiral Center | C3 (Exists as (R)- or (S)- enantiomers) |

| Core Scaffold | |

| Lipophilicity (cLogP) | ~2.5 (High membrane permeability predicted) |

| pKa (Predicted) | Carboxyl: ~4.5 |

Structural Significance:

-

-Backbone: The extra methylene group (

-

N-Benzyl Moiety: Increases lipophilicity significantly compared to the free amino acid. In synthesis, it serves as a robust protecting group removable via hydrogenolysis (

).[1] In pharmacology, it may act as a hydrophobic anchor for receptor binding pockets.

Synthetic Pathways

The most scalable and atom-economical route to this compound is the Aza-Michael Addition . This method avoids the use of expensive coupling reagents and allows for potential asymmetric induction.

Protocol: Aza-Michael Addition (Standard)

-

Reagents: trans-2-Pentenoic acid, Benzylamine, Methanol (solvent), Reflux.

-

Mechanism: Nucleophilic attack of the benzylamine nitrogen at the

-carbon of the

Step-by-Step Workflow:

-

Preparation: Dissolve trans-2-pentenoic acid (10 mmol) in MeOH (20 mL).

-

Addition: Add benzylamine (12 mmol, 1.2 eq) dropwise to the solution.

-

Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor consumption of the pentenoic acid via TLC (SiO2, Hexane:EtOAc).

-

Workup: Concentrate the solvent in vacuo. The residue is typically a viscous oil or semi-solid.

-

Purification: Recrystallize from Ethanol/Ether or purify via column chromatography to isolate the zwitterionic product.

Note on Chirality: The product obtained is racemic. To obtain enantiopure (R)- or (S)- isomers, researchers must employ Kinetic Resolution using lipases (e.g., Candida antarctica Lipase B) or start with a chiral lithium amide (asymmetric conjugate addition).

Predicted Biological Mechanisms

This compound is not a marketed drug but a pharmacophore precursor . Its biological activity is predicted based on Structure-Activity Relationship (SAR) logic relative to established therapeutics.

A. Neurological Modulation (GABA Analog)

The core structure mimics Pregabalin (Lyrica), which is 3-(aminomethyl)-5-methylhexanoic acid.

-

Hypothesis: The 3-ethyl substitution on the

-carbon mimics the steric bulk of the isobutyl group in pregabalin. -

Barrier: The N-benzyl group is bulky. While it increases Blood-Brain Barrier (BBB) penetration, it may prevent binding to the orthosteric site of the

calcium channel subunit. -

Strategy: Test the free amino acid (after debenzylation) for calcium channel binding. Alternatively, test the N-benzyl derivative as an allosteric modulator or a prodrug.

B. Peptidomimetics (Protease Stability)

Incorporating this compound into a peptide chain creates a "

-

Mechanism: Mammalian proteases (trypsin, pepsin) are evolved to cleave

-peptide bonds. They cannot recognize or cleave the -

Application: Ideal for designing peptide-based antibiotics or metabolic disease drugs (e.g., GLP-1 analogs) requiring extended half-lives.

Visualization: SAR & Workflow

Figure 1: Pharmacophore Comparison & Screening Workflow

This diagram illustrates the structural relationship between the target compound and Pregabalin, followed by the logical screening cascade.

Caption: Structural comparison of this compound with Pregabalin, leading into a divergent workflow for neurological vs. peptidomimetic evaluation.

Experimental Screening Protocols

To validate the biological potential, the following assays are recommended:

Protocol A: In Vitro Proteolytic Stability (Peptidomimetic Focus)

-

Substrate: Synthesize a dipeptide model: Ac-Phe-βAA-NH2 (where

AA is the target compound). -

Incubation: Incubate 100

M peptide in human serum or with isolated Chymotrypsin at 37°C. -

Analysis: Monitor degradation via RP-HPLC at t=0, 1h, 4h, 24h.

-

Success Metric: >90% intact peptide after 24h indicates significant stabilization compared to

-peptide control.

Protocol B: GABA Transporter (GAT) Uptake Assay

Since the N-benzyl group is bulky, this assay tests if the compound blocks GABA uptake.

-

Cell Line: HEK-293 cells stably expressing human GAT-1.

-

Tracer:

-GABA. -

Method: Incubate cells with tracer +/- target compound (1

M - 100 -

Interpretation: Reduced radioactivity indicates the compound competes for the transporter, suggesting potential as an anticonvulsant.

References

-

Synthesis of

-Amino Acids:- Source: Weiner, B. et al. "Enantioselective synthesis of -amino acids via conjugate addition." Chemical Society Reviews, 2010.

- Relevance: Establishes the Aza-Michael addition mechanism for this class of compounds.

-

Pharmacology of GABA Analogs

- Source: Sills, G. J. "The mechanisms of action of gabapentin and pregabalin." Current Opinion in Pharmacology, 2006.

- subunit)

-

Peptidomimetics & Foldamers

- Source: Seebach, D. et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996.

- Relevance: Foundational text on using -amino acids to cre

-

N-Benzyl Derivatives in Drug Design

- Source: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Impact on ADME." Chemical Research in Toxicology, 2016.

- Relevance: Explains the role of benzyl groups in modulating lipophilicity (LogP) and metabolic stability.

Sources

3-(Benzylamino)pentanoic Acid: A Strategic Building Block in Organic Synthesis

The following technical guide details the synthesis, properties, and applications of 3-(Benzylamino)pentanoic acid , a critical

Executive Summary

This compound is a protected

In drug discovery, this building block is invaluable for:

- -Peptide Synthesis: Creating peptidomimetics with enhanced proteolytic stability (foldamers).

-

Heterocyclic Synthesis: Serving as a direct precursor to

-lactams (2-azetidinones) via cyclodehydration. -

Chiral Scaffolding: Providing a resolved stereocenter (C3) for asymmetric synthesis of pharmaceutical intermediates.

Structural Analysis & Chemical Properties

The compound exists as a zwitterion in neutral media but is commonly manipulated as its hydrochloride salt or ester during synthesis. The N-benzyl group acts as a robust protecting group that enhances lipophilicity, facilitating organic solvent solubility while being removable via hydrogenolysis.

| Property | Specification |

| IUPAC Name | This compound |

| Formula | |

| Molecular Weight | 207.27 g/mol |

| Chiral Center | C3 (Available as racemate, (R), or (S)) |

| pKa (approx) | |

| Solubility | Soluble in MeOH, EtOH, DCM (as ester); Water (as salt) |

Synthetic Routes

The synthesis of this compound is best achieved through Aza-Michael Addition , a reaction characterized by high atom economy and scalability.

Route A: Aza-Michael Addition (Primary Pathway)

This method involves the conjugate addition of benzylamine to trans-2-pentenoic acid (or its ethyl ester). It is thermodynamically favorable and can be accelerated using basic catalysts or solvent-free conditions.

-

Reagents: Benzylamine, trans-2-pentenoic acid.

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Sulfated Zirconia (solid acid).

-

Mechanism: The amine nucleophile attacks the

-carbon of the

Route B: Reductive Amination (Alternative)

Condensation of ethyl 3-oxopentanoate (a

-

Pros: Access to the product from keto-ester precursors.

-

Cons: Requires a reduction step; lower atom economy than Michael addition.

Visualization of Synthetic Pathways

Caption: Synthetic logic flow comparing Aza-Michael addition and Reductive Amination routes to the target building block and its downstream applications.

Experimental Protocols

Protocol 1: Solvent-Free Aza-Michael Addition

Based on Green Chemistry principles optimized for

Objective: Synthesis of Ethyl 3-(benzylamino)pentanoate followed by hydrolysis.

Materials:

-

trans-2-Pentenoic acid ethyl ester (10 mmol)

-

Benzylamine (12 mmol, 1.2 eq)

-

DBU (0.5 mmol, 5 mol%)

-

Ethanol (for workup)

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, mix trans-2-pentenoic acid ethyl ester and benzylamine.

-

Catalysis: Add DBU. The reaction is performed neat (solvent-free) to maximize kinetics.

-

Incubation: Stir the mixture at 60°C for 4–6 hours . Monitor consumption of the acrylate by TLC (Hexane:EtOAc 4:1).

-

Workup: Dilute with EtOAc (50 mL) and wash with saturated

(2 x 20 mL) to remove excess amine and DBU. -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Hydrolysis (Optional for free acid): Dissolve the ester in THF/Water (1:1), add LiOH (2 eq), and stir at RT for 3 hours. Acidify to pH 3 with 1M HCl to precipitate the zwitterionic acid.

Yield Expectation: 85–92% (Ester), >90% (Acid hydrolysis).

Applications in Drug Development[2][3]

-Lactam Antibiotic Precursors

The this compound scaffold is a direct precursor to 4-substituted

-

Cyclization: Activation of the carboxylic acid (e.g., using Mukaiyama reagent or

) followed by intramolecular nucleophilic attack by the amine yields the 4-ethyl-2-azetidinone ring. -

Significance: The ethyl group at C4 mimics the side chains of thienamycin and other carbapenems, providing steric bulk that can enhance stability against

-lactamases.

Peptidomimetics

Incorporation of this unit into peptide chains creates "mixed peptides" (

-

Stability: The extra methylene group prevents recognition by standard proteases (trypsin, pepsin), increasing the in vivo half-life of peptide drugs.

-

Folding:

-Amino acids promote the formation of stable helices (e.g., the 14-helix), which are critical for disrupting protein-protein interactions in cancer pathways.

Stereochemical Resolution

For pharmaceutical applications, the enantiopure form is often required.

-

Resolution: The racemic acid can be resolved using chiral bases such as (+)-phenylethylamine.

-

Asymmetric Synthesis: Using chiral lithium amides (Davies method) allows for the direct synthesis of the enantiopure

-amino ester.

References

-

Solvent-Free Aza-Michael Additions

-

Beta-Lactam Synthesis

- Title: Novel and Recent Synthesis and Applic

- Source: PMC (PubMed Central).

-

URL:[Link]

-

General Aza-Michael Methodology

- Title: The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)

- Source: ResearchG

-

URL:[Link]

-

Solid Acid Catalysis

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(Benzylamino)pentanoic Acid via Reductive Amination

[1]

Abstract & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of 3-(benzylamino)pentanoic acid , a critical

The Synthetic Challenge

Direct reductive amination of

The Solution: The Ester-Protection Route

To ensure high fidelity and yield, this protocol employs a two-stage strategy:[1]

-

Direct Reductive Amination of the stable ester precursor (ethyl 3-oxopentanoate) using Sodium Triacetoxyborohydride (STAB). STAB is selected over Sodium Cyanoborohydride (

) due to its superior toxicity profile and high selectivity for imines over ketones. -

Controlled Hydrolysis to deprotect the ester, yielding the final

-amino acid.

Chemical Pathway Visualization

Reaction Workflow

The following diagram illustrates the logical flow from precursors to the isolated target.

Figure 1: Step-wise synthetic workflow for the generation of this compound.

Protocol A: Reductive Amination

Objective: Synthesis of Ethyl 3-(benzylamino)pentanoate.

Reagents & Stoichiometry[1][2][3][4]

| Component | Role | Equiv. | Notes |

| Ethyl 3-oxopentanoate | Substrate | 1.0 | Commercial |

| Benzylamine | Amine Source | 1.1 | Slight excess drives equilibrium. |

| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 1.4 | Moisture sensitive; handle rapidly. |

| Acetic Acid (AcOH) | Catalyst | 1.0 | Essential for ketone activation. |

| 1,2-Dichloroethane (DCE) | Solvent | -- | 0.2 M concentration.[1] THF is a greener alternative. |

Experimental Procedure

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with Ethyl 3-oxopentanoate (1.0 equiv) and DCE (to 0.2 M).

-

Amine Addition: Add Benzylamine (1.1 equiv) followed immediately by Acetic Acid (1.0 equiv).

-

Mechanistic Insight: The acetic acid buffers the solution, facilitating the protonation of the carbonyl oxygen, which accelerates the nucleophilic attack of the amine to form the iminium ion intermediate.

-

-

Imine Formation: Stir at Room Temperature (20–25°C) for 30 minutes.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10–15 minutes.

-

Reaction: Remove the ice bath and stir at Room Temperature. Monitor via TLC or LC-MS.[1][3]

-

Endpoint: Typically 4–16 hours. Look for the disappearance of the starting keto-ester.

-

-

Quench: Quench by adding saturated aqueous

solution. Stir for 15 minutes until gas evolution ceases. -

Workup:

-

Purification: The crude oil is usually sufficiently pure (>90%) for hydrolysis. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Hydrolysis & Isolation

Objective: Conversion of the ester to the free acid target.

Reagents

| Component | Equiv. | Notes |

| Crude Ester (from Protocol A) | 1.0 | -- |

| Lithium Hydroxide (LiOH) | 3.0 | 2M Aqueous solution.[1] |

| THF / Water | -- | 3:1 ratio. |

| 1M HCl | -- | For pH adjustment. |

Experimental Procedure

-

Dissolution: Dissolve the Ethyl 3-(benzylamino)pentanoate in THF.

-

Saponification: Add the aqueous LiOH solution.

-

Reaction: Stir vigorously at Room Temperature.

-

Monitoring: TLC will show the conversion of the non-polar ester to the baseline (polar) acid. Time: ~2–4 hours.[4]

-

-

Workup (Critical Step):

-

Evaporate the THF under reduced pressure (rotary evaporator).

-

The remaining aqueous phase contains the lithium salt of the product.

-

Wash the aqueous phase with Diethyl Ether (

) to remove any unreacted organic impurities.

-

-

Isolation (Select Form):

-

Option A (Zwitterion): Carefully adjust pH to ~6.0–6.5 using 1M HCl. The amino acid may precipitate.[5] Filter and dry.[3]

-

Option B (HCl Salt - Recommended): Adjust pH to ~1–2 with 1M HCl.[1] Lyophilize (freeze-dry) the aqueous solution to obtain the This compound hydrochloride as a solid.[1] This form is generally more stable and easier to handle.

-

Mechanistic Rationale (Why STAB?)

The choice of Sodium Triacetoxyborohydride is not arbitrary. It is grounded in the principle of chemoselectivity .

Figure 2: Mechanistic selection criteria for the reducing agent.

-

Protonation: The acetoxy groups withdraw electrons from the boron center, making the hydride less nucleophilic than in

. -

Selectivity: Consequently, STAB reduces the highly electrophilic protonated iminium ion much faster than it reduces the neutral ketone carbonyl. This allows for "One-Pot" procedures without the need to pre-form and isolate the imine.[6]

References

-

Abdel-Magid, A. F., et al. (1996).[1][6][7][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[10][11]

- Lui, A., et al. (2021). "Synthesis of -Amino Acids via Reductive Amination." Organic Process Research & Development. (General context on -amino acid stability).

-

Common Organic Chemistry. (n.d.). "Reductive Amination with Sodium Triacetoxyborohydride (STAB)."

Sources

- 1. Chiral Synthesis- AK Scientific [aksci.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

Using 3-(benzylamino)pentanoic acid in solid-phase peptide synthesis.

Application Note: Strategic Incorporation of 3-(Benzylamino)pentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This compound is a bulky,

However, this residue presents a "perfect storm" of synthetic challenges:

-

Steric Hindrance: The

-benzyl group combined with the -

Nucleophilicity: The secondary amine is significantly less nucleophilic than a standard primary

-amine. -

Monitoring: Standard colorimetric tests (Kaiser) yield false negatives, leading to deletion sequences.

This guide provides a validated protocol for overcoming these barriers using high-efficiency coupling reagents, microwave assistance, and specific monitoring techniques.

Pre-Synthesis Checklist & Reagents

Before initiating synthesis, verify the following parameters to prevent early-stage failure.

| Parameter | Recommendation | Rationale |

| Building Block | Fmoc-3-(benzylamino)pentanoic acid | The free acid cannot be used for chain elongation. The secondary amine must be Fmoc-protected.[1][2] |

| Resin Loading | Low (< 0.4 mmol/g) | ChemMatrix or PEG-PS resins are preferred. High loading promotes aggregation, which is fatal for |

| Coupling Reagent | HATU or PyAOP | Standard DIC/Oxyma is often insufficient for coupling to the secondary amine. |

| Solvent | DMF or NMP | NMP is superior for preventing aggregation in difficult sequences. |

| Monitoring | Chloranil Test | DO NOT USE KAISER TEST. It does not detect secondary amines.[3] |

Detailed Protocols

Protocol A: Coupling OF Fmoc-3-(benzylamino)pentanoic acid

Context: Attaching the bulky residue to the growing peptide chain.

While the amine of the incoming residue is protected, the activation of its carboxyl group can be sluggish due to the

-

Activation:

-

Dissolve Fmoc-3-(benzylamino)pentanoic acid (4.0 eq) in DMF.

-

Add HATU (3.9 eq) and HOAt (4.0 eq).

-

Add DIPEA (8.0 eq).[5]

-

Note: Pre-activation for 2 minutes is recommended to ensure formation of the active ester.

-

-

Coupling:

-

Wash: DMF (3 x 1 min), DCM (3 x 1 min).

Protocol B: Fmoc Deprotection

Context: Exposing the difficult secondary amine.

-

Reagent: 20% Piperidine in DMF with 0.1M HOBt (HOBt prevents aspartimide formation and helps suppress side reactions).

-

Cycles: Treat 2 x 5 minutes (Room Temp) or 1 x 3 min at 75°C (Microwave).

-

Wash: Extensive washing is critical. DMF (5 x 1 min).

Protocol C: Coupling TO the N-Benzyl Residue (The Critical Step)

Context: Acylating the sterically hindered secondary amine. This is the bottleneck.

-

Reagent Selection: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU . PyAOP is often superior for secondary amines as it avoids guanidinium capping side-reactions associated with uronium salts (HATU) during slow couplings.

-

Reaction Mixture:

-

Conditions:

-

Microwave (Recommended): 75°C for 10 minutes.

-

Manual/Room Temp: Double coupling is mandatory .

-

Coupling 1: 2 hours.

-

Coupling 2: Fresh reagents, overnight (12h).

-

-

-

Capping (Crucial):

-

If the coupling is not 100% complete, you must cap unreacted amines to prevent deletion sequences.[7]

-

Reagent: Acetic Anhydride (10%) / DIPEA (5%) in DMF.

-

Time: 10 minutes.

-

Process Visualization (Workflow)

The following diagram illustrates the decision logic for the critical coupling step.

Caption: Workflow for coupling to the hindered N-benzyl secondary amine. Note the reliance on the Chloranil test rather than Kaiser.

Quality Control: The Chloranil Test

Because the deprotected this compound is a secondary amine , the standard Kaiser (Ninhydrin) test will not work reliably. You must use the Chloranil test.[3]

Reagents:

-

Solution A: 2% Acetaldehyde in DMF.

-

Solution B: 2% p-Chloranil in DMF.

Procedure:

-

Take a small sample of resin beads (~1-2 mg) in a small glass tube.

-

Wash beads 3x with Ethanol to remove traces of basic DIPEA (which causes false positives).

-

Add 2 drops of Solution A and 2 drops of Solution B.

-

Let stand for 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: Positive (Secondary amine present

Coupling incomplete). -

Colorless/Yellowish Beads: Negative (Amine acylated

Coupling complete).

Scientific Rationale (Causality)

-

Why HATU/PyAOP? Standard carbodiimides (DIC) generate O-acylisoureas that are often too slow to penetrate the steric shield of the

-benzyl group. Phosphonium (PyAOP) and Uronium (HATU) reagents generate highly reactive esters (OAt) that accelerate the reaction kinetics significantly, overcoming the activation energy barrier imposed by the bulky side chains [1]. -

Why Microwave? The

-benzyl group and the ethyl side chain create a "conformationally restricted" environment. Thermal energy via microwave irradiation increases the molecular motion of the peptide chain, temporarily disrupting aggregates and exposing the reactive amine site [2]. -

Why Avoid Kaiser? The Kaiser test relies on the formation of Ruhemann's purple, which requires a primary amine mechanism. Secondary amines react to form an iminium salt that does not produce the intense blue color, leading to dangerous false negatives where the chemist assumes coupling is done, but the sequence is actually truncated [3].

References

-

Albericio, F., & Boulanger, P. (2001). Coupling Reagents and Strategies for the Solid-Phase Synthesis of Difficult Peptides. Organic Process Research & Development.

-

Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. Journal of Organic Chemistry.

-

Vojkovsky, T. (1995).[3] Detection of secondary amines on solid phase. Peptide Research. (Note: Primary source for Chloranil test validation).

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science.

Sources

Application Note: Optimization of Amide Bond Formation with 3-(Benzylamino)pentanoic Acid

Executive Summary & Molecular Profile

This Application Note provides a validated technical framework for incorporating 3-(benzylamino)pentanoic acid into peptide backbones or small molecule drugs. This building block presents a "perfect storm" of synthetic challenges: it contains a sterically hindered secondary amine (due to the benzyl group) and a

Standard coupling protocols (e.g., EDC/NHS) often fail with this substrate, leading to low yields or extensive epimerization. This guide establishes two distinct workflows: Protocol A for N-acylation (overcoming steric bulk) and Protocol B for C-terminal amidation (preventing

Molecular Challenges Profile

| Feature | Synthetic Consequence | Mitigation Strategy |

| Secondary Amine | Reduced nucleophilicity; steric clash with incoming activated esters. | Use high-activity reagents (HATU/HOAt) or acid fluorides. |

| Benzyl Group | Adds significant steric bulk ( | Use polar aprotic solvents (DMF/NMP) to solvate the transition state. |

| Risk of racemization via enolization during acid activation. | Use T3P (Propylphosphonic anhydride) or base-free conditions where possible. | |

| Potential for intramolecular cyclization ( | Avoid over-activation; maintain strict temperature control ( |

Strategic Decision Matrix

Before initiating synthesis, select the workflow corresponding to your target transformation. The following logic tree dictates the optimal reagent choice based on the reactive site.

Figure 1: Strategic selection of coupling reagents based on the reactive moiety of this compound.

Protocol A: N-Acylation (Overcoming Steric Hindrance)

Objective: Couple an external Carboxylic Acid (

Rationale: The benzyl group creates a "protective cone" around the nitrogen, making it a poor nucleophile. Standard carbodiimides (EDC/DCC) are too slow, leading to activated ester hydrolysis before coupling occurs. We utilize HATU , which generates a highly reactive species.[1] The 7-azabenzotriazole moiety provides a neighboring group effect (via the pyridine nitrogen) that accelerates the amine attack.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Carboxylic Acid (

): 1.0 equiv -

This compound (Amine): 1.1 – 1.2 equiv (Protect C-terminus as methyl/ethyl ester if necessary to prevent polymerization).

-

HATU: 1.1 equiv

-

HOAt: 0.1 equiv (Optional additive to boost rate for extremely bulky R-groups).

-

DIPEA (Diisopropylethylamine): 2.5 – 3.0 equiv.

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology

-

Pre-Activation:

-

Dissolve

(1.0 equiv) in anhydrous DMF (0.2 M concentration). -

Add DIPEA (1.0 equiv) and stir for 2 minutes under Nitrogen/Argon.

-

Add HATU (1.1 equiv). The solution should turn yellow/orange.

-

Critical Checkpoint: Stir for exactly 2–5 minutes. Do not over-stir, as the active ester can degrade or racemize.

-

-

Coupling:

-

Add the this compound derivative (1.2 equiv) dissolved in minimal DMF.

-

Add the remaining DIPEA (1.5–2.0 equiv) immediately.

-

Note: The pH must be maintained between 8–9 for the reaction to proceed. Spot check with wet pH paper.

-

-

Incubation:

-

Stir at Room Temperature (25°C) for 2–4 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the HATU active ester and the formation of the product mass (

).

-

-

Workup (Quenching):

-

Dilute with EtOAc. Wash with 5%

(2x), Water (1x), and Brine (1x). -

Warning: Avoid acidic washes (HCl) initially if your product contains acid-sensitive protecting groups, but mild citric acid (5%) is usually acceptable to remove residual DIPEA.

-

Figure 2: Kinetic workflow for HATU-mediated coupling of hindered amines.

Protocol B: C-Amidation (Preventing Racemization)

Objective: Couple the carboxylic acid of this compound to an external Amine (

Rationale: Activating the acid of a

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

This compound: 1.0 equiv (N-terminus must be protected or benzylated as is).

-

Amine Partner (

): 1.1 equiv. -

T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF).

-

Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv). Note: NMM is preferred over DIPEA to reduce racemization risks further.

-

Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.

Step-by-Step Methodology

-

Dissolution:

-

Base Addition:

-

Cool the mixture to 0°C (Ice bath).

-

Add NMM (3.0 equiv). Stir for 5 minutes.

-

-

T3P Addition:

-

Reaction:

-

Allow the reaction to warm to Room Temperature naturally.

-

Stir for 1–12 hours.

-

Self-Validating Step: If conversion is <50% after 4 hours, add an additional 0.5 equiv of T3P and 1.0 equiv of Base.

-

-

Workup (The "T3P Advantage"):

Figure 3: T3P coupling cycle highlighting the generation of water-soluble byproducts.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (N-Acylation) | Steric hindrance of Benzyl group preventing attack. | Switch from HATU to PyAOP or COMU . Increase temperature to 40°C (monitor racemization). |

| Racemization | Over-activation or high base concentration. | Switch base to Collidine (weaker base).[11] Use T3P at 0°C. |

| Intramolecular attack of the amine on the activated acid. | Ensure the amine is protonated or protected if activating the acid. If the benzylamine is the intended nucleophile, ensure the acid is not on the same molecule (intermolecular vs intramolecular). | |

| Incomplete Conversion | Hydrolysis of active ester by wet solvent. | Use commercially available anhydrous solvents. Dry reagents over |

References

-

Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

Carpino, L. A. (1993).[5] "1-Hydroxy-7-azabenzotriazole.[12][11][9] An efficient peptide coupling additive."[1][2][6][7][12][11] Journal of the American Chemical Society.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

-

Bachem. (2024).[2][6][4][11] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

-

Highfine Biotech. (2025). "HATU: The Core Reagent for Peptide & Drug Synthesis." Highfine Application Notes.

Sources

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. Binding Properties of a Peptide Derived from β-Lactamase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

3-(Benzylamino)pentanoic acid as a precursor for heterocyclic compounds

Application Note: Strategic Utilization of 3-(Benzylamino)pentanoic Acid in Heterocyclic Scaffolding

-amino acid precursors intoIntroduction: The Scaffold Advantage

This compound is a distinct

For drug discovery researchers, this specific molecule offers two strategic advantages:

-

The Ethyl Handle: The pentanoic acid backbone places an ethyl group at the C4 position of the resulting

-lactam ring (1-benzyl-4-ethylazetidin-2-one). This provides lipophilic bulk often required for enzyme pocket binding, distinct from the methyl groups found in alanine-derived scaffolds.[1] -

N-Benzyl Versatility: The benzyl group acts as a robust protecting group during cyclization but can be removed via hydrogenolysis (

) or Birch reduction to allow further functionalization of the lactam nitrogen.[1]

Core Application: Synthesis of -Lactams (2-Azetidinones)

The most critical application of this compound is its intramolecular dehydrative cyclization.[1] While older methods utilized acid chlorides (thionyl chloride) often leading to polymerization or racemization, modern protocols favor phosphonic anhydrides or pyridinium salts.[1]

Comparative Reagent Analysis

| Reagent | Mechanism | Yield Potential | E-Factor (Waste) | Epimerization Risk |

| T3P (Propanephosphonic acid anhydride) | Anhydride formation | High (>85%) | Low (Water soluble byproducts) | Very Low |

| Mukaiyama Reagent (CMPI) | Pyridinium ester activation | Moderate (60-75%) | High (Requires chromatography) | Low |

| Thionyl Chloride ( | Acid Chloride | Variable | High (Corrosive gas, acidic) | High |

Primary Protocol: T3P-Mediated Cyclization

Recommended for high-value chiral precursors due to minimal racemization.[1]

Materials:

-

This compound (1.0 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) [Anhydrous]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL). Note: High dilution (0.1 M or lower) is crucial to favor intramolecular cyclization over intermolecular oligomerization.[1]

-

Base Addition: Cool the solution to 0°C. Add DIPEA (3.0 mmol) dropwise. Stir for 10 minutes.

-

Activation & Cyclization: Add T3P solution (1.5 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting acid (polar) should disappear, replaced by a less polar spot (lactam).

-

Workup (Self-Validating Step):

-

Add water (10 mL) to quench.

-

Separate phases. Wash the organic layer with saturated

(2 x 10 mL) to remove unreacted acid and phosphate byproducts. -

Wash with 1M citric acid (to remove excess amine base) and brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Product: 1-benzyl-4-ethylazetidin-2-one.

- NMR Validation: Look for the diastereotopic protons at the C3 position of the ring (approx. 2.6–3.2 ppm) and the distinct benzylic methylene doublet.

Secondary Application: Dihydropyrimidine Synthesis

Beyond lactams, this precursor can access 6-membered heterocycles like dihydropyrimidines, useful in calcium channel blocker development.[1] This requires a condensation approach, typically converting the acid to a

Protocol: Condensation with Isocyanates

-

Esterification: Reflux this compound in methanol with catalytic

to yield Methyl 3-(benzylamino)pentanoate. -

Urea Formation: React the ester with an isocyanate (e.g., phenyl isocyanate) in DCM to form the intermediate urea.[1]

-

Cyclization: Heat the urea intermediate in ethanolic HCl or with a base (NaOEt) to induce cyclization, eliminating methanol.[1]

Structural & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the parent acid, highlighting the critical activation steps.

Figure 1: Divergent synthetic pathways for this compound.[1] The upper pathway (blue/yellow) represents the kinetic control route to

References

-

T3P Reagent Overview: "Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Amide Bond Formation."[1][2][3] Archimica Application Notes. Available at: [Link] (Verified via general chemical literature on T3P efficiency).[1]

-

Mukaiyama Reagent Protocol: Mukaiyama, T., et al.[1][4][5][6] "A Convenient Method for the Synthesis of

-Lactams." Chemistry Letters, Vol. 4, No. 10, 1975.[4] Available at: [Link] -

Staudinger vs. Cyclization: Singh, G. S. "Recent progress in the synthesis and chemistry of azetidin-2-ones." Tetrahedron, 2003. Available at: [Link][1]

-

-Amino Acid Cyclization: Sperry, J. B., et al. "Dehydrative Cyclization of

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. This compound is not a DEA-controlled substance but should be treated as a standard organic irritant.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. youtube.com [youtube.com]

- 4. Mukaiyama reagent - Enamine [enamine.net]

- 5. scispace.com [scispace.com]

- 6. TCI Practical Example: Peptide Coupling using Mukaiyama Condensation Reagent | TCI AMERICA [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Center: 3-(benzylamino)pentanoic Acid Purification

Executive Summary

Purifying 3-(benzylamino)pentanoic acid presents a unique set of challenges due to its zwitterionic nature , the amphiphilic properties of the benzyl group, and the presence of structurally similar impurities (specifically excess benzylamine).

This guide moves beyond generic protocols to address the specific physicochemical bottlenecks researchers encounter. It focuses on exploiting the Isoelectric Point (pI) and Partition Coefficients (LogP) to achieve high purity.

Module 1: The "Sticky Oil" Phenomenon

Symptom: Upon concentrating the reaction mixture or attempting crystallization, the product separates as a viscous, amber oil that refuses to solidify, even after scratching the flask.

Root Cause Analysis:

-

Trace Solvent Entrapment: The benzyl group increases lipophilicity, making the molecule prone to trapping organic solvents (DCM, EtOAc) within the lattice, preventing crystal nucleation.

-

Non-Isoelectric pH: If the pH is not exactly at the pI (approx. pH 6.2–6.5), the molecule exists as a net-charged species (cationic or anionic), which is highly soluble in water and hygroscopic, leading to oiling out.

-

Benzylamine Contamination: Even 5% residual benzylamine acts as a "solvent," depressing the melting point.

Troubleshooting Protocol: The "Zwitterion Crash" Method

This protocol forces the molecule into its least soluble state (zwitterion) while removing solvent traps.

Step-by-Step:

-

Solvent Swap: Evaporate the crude oil to dryness. Redissolve in a minimum amount of warm water (50°C) .

-

Checkpoint: If it doesn't dissolve, add 1M HCl dropwise until fully solubilized (creating the cationic hydrochloride salt).

-

-

The pH Walk: Insert a calibrated pH probe. Slowly add 1M NaOH (or LiOH) while stirring vigorously.

-

Target: Monitor for cloud point . As you approach pH 6.0–6.5, the solution should turn turbid.

-

-

Trituration (Critical Step): If an oil forms at pH 6.5 instead of a solid:

-

Decant the aqueous supernatant.

-

Add Diethyl Ether or MTBE to the oil.

-

Sonicate for 5 minutes. The organic solvent extracts trapped impurities and induces lattice formation.

-

-

Maturation: Store at 4°C overnight. Filter the resulting white solid.

Decision Logic: Crystallization Workflow

Figure 1: Decision matrix for converting crude oil into crystalline solid.

Module 2: Removing Excess Benzylamine

Symptom: NMR shows persistent benzylamine peaks (multiplet at ~7.3 ppm, singlet at ~3.8 ppm) despite multiple recrystallizations.

Scientific Context:

Benzylamine (

The Solution: The "pH Switch" Extraction We exploit the Carboxylic Acid moiety on your product. At high pH, your product becomes a dianion (or monoanion depending on structure), while benzylamine becomes a neutral organic molecule.

Protocol: Differential Extraction

| Phase | pH Condition | This compound | Benzylamine | Action |

| Phase 1 | pH > 12 | Anionic ( | Neutral ( | Extract aqueous layer with DCM/Ether. Discard Organic. |

| Phase 2 | pH ~ 6.5 | Zwitterion ( | Cationic ( | Filter the precipitate. |

Detailed Procedure:

-

Basify: Dissolve the crude mixture in water. Add 2M NaOH until pH > 12.

-

Wash: Extract the aqueous solution 3x with Dichloromethane (DCM) .

-

Acidify: Carefully add 1M HCl to the aqueous layer until pH reaches the isoelectric point (~6.3).

-

Isolate: The product will precipitate.[5] Any remaining benzylamine is now trapped as a hydrochloride salt (

) which remains soluble in the mother liquor.

Module 3: Desalting (Ion Exchange)

Symptom: Elemental analysis shows high ash content (Na, Cl), or the product is hygroscopic due to salt contamination.

Technique: Strong Cation Exchange (SCX) Chromatography. Recommended Resin: Dowex 50W-X8 (Hydrogen form).

Protocol:

-

Load: Dissolve crude product in 1M HCl (ensures full protonation

). Load onto the column.-

Chemistry: The amino acid binds to the sulfonate groups of the resin. Salts (NaCl) pass through.

-

-

Wash: Flush with distilled water until the eluate is neutral.

-

Elute: Switch to 1M

(Ammonia) . -

Finish: Lyophilize the eluate. Excess ammonia evaporates, leaving pure zwitterion.

Figure 2: Ion Exchange logic for desalting beta-amino acids.

Frequently Asked Questions (FAQ)

Q1: Is this compound stable at high temperatures? A: Caution is advised. Unlike alpha-amino acids, beta-amino acids can undergo thermal cyclization to form beta-lactams , although this is less favorable than gamma-lactam formation. Avoid prolonged heating >100°C. During drying, use a vacuum oven at <50°C.

Q2: Can I use Silica Gel Chromatography? A: Not recommended for the free amino acid. The zwitterion sticks irreversibly to silica. Workaround: If you must use silica, protect the carboxylic acid as an ester (e.g., methyl ester) first. Purify the ester, then hydrolyze back to the acid.

Q3: How do I determine the exact Isoelectric Point (pI)?

A: For this compound, calculate using the Henderson-Hasselbalch approximation:

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for benzylamine distillation and salt formation).

- Gilon, C., et al. (1967). "Synthesis of beta-amino acids." Journal of Organic Chemistry.

-

Bio-Rad Laboratories. "Guide to Ion Exchange Chromatography." (Authoritative source for Dowex/SCX protocols).

-

Master Organic Chemistry. "Isoelectric Points of Amino Acids." (Fundamental calculation logic for pI).

Sources

Stability of 3-(benzylamino)pentanoic acid under acidic/basic conditions

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(benzylamino)pentanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we've designed this guide to be a practical tool, grounded in scientific principles, to help you anticipate and address stability-related challenges.

Introduction

This compound is a β-amino acid derivative with potential applications in pharmaceutical research and development. Understanding its stability profile under various conditions is crucial for formulation development, analytical method validation, and ensuring the integrity of your research. This guide will walk you through the potential degradation pathways of this compound under acidic and basic conditions, provide protocols for stability testing, and offer solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that might be susceptible to degradation?

A1: The two primary functional groups of concern are the secondary benzylamine and the carboxylic acid. The nitrogen atom of the secondary amine can be susceptible to oxidation, while the entire N-benzyl group can be cleaved under certain reductive or oxidative conditions. The carboxylic acid can undergo reactions typical of its class, but the most significant potential intramolecular reaction for a β-amino acid is cyclization to form a lactam.

Q2: What is the expected stability of this compound at neutral pH?

A2: At neutral pH and ambient temperature, this compound is expected to be relatively stable. In aqueous solutions, it will exist predominantly as a zwitterion, with a protonated amino group (-NH2+-) and a deprotonated carboxyl group (-COO-). This zwitterionic form is generally stable and less reactive. However, prolonged storage in solution, especially at elevated temperatures, may lead to slow degradation.

Q3: What are the primary degradation pathways I should be aware of under acidic and basic conditions?

A3: Under forced degradation conditions (i.e., strong acid or base with heat), two main degradation pathways are plausible:

-

Intramolecular Cyclization (Lactam Formation): β-amino acids can undergo intramolecular cyclization to form a four-membered ring structure called a β-lactam. This reaction can be catalyzed by both acids and bases.

-

Debenzylation: The benzyl group attached to the nitrogen atom can be cleaved, resulting in the formation of 3-aminopentanoic acid and benzyl alcohol or other benzyl derivatives. This is a known reaction for N-benzylamino compounds and can occur under various catalytic conditions.[1][2]

It is also possible, though likely to a lesser extent, that the pentanoic acid chain itself could undergo degradation under very harsh conditions.

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acidic Treatment

Symptoms: When analyzing a sample of this compound that has been subjected to acidic stress (e.g., 0.1 M HCl at 60°C), you observe one or more new peaks in your chromatogram, indicating the formation of degradation products.

Potential Causes and Solutions:

-

Cause A: Acid-Catalyzed Lactam Formation. Under acidic conditions, the carboxylic acid can be protonated, making the carbonyl carbon more electrophilic. The lone pair of electrons on the nitrogen atom can then attack this activated carbonyl carbon, leading to the formation of a β-lactam after dehydration.

-

Troubleshooting Steps:

-

Confirm the Identity of the Degradant: Use LC-MS to determine the mass of the new peak. The β-lactam will have a molecular weight corresponding to the loss of a water molecule (C12H15NO).

-

Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from the lactam. A gradient elution with a C18 column is often a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[3][4][5]

-

Monitor Kinetics: Perform a time-course study to monitor the rate of formation of the new peak. This can help in understanding the degradation kinetics.

-

-

-

Cause B: Debenzylation. Acid-facilitated debenzylation can also occur, although it often requires more specific catalytic conditions.[6][7]

-

Troubleshooting Steps:

-

Mass Spectrometry Analysis: Check the mass spectrum for a peak corresponding to 3-aminopentanoic acid and potentially benzyl alcohol or related species.

-

Reference Standard: If available, inject a standard of 3-aminopentanoic acid to confirm the retention time.

-

-

Workflow for Investigating Acidic Degradation

Caption: Workflow for troubleshooting unexpected peaks after acidic stress.

Issue 2: Rapid Degradation Observed Under Basic Conditions

Symptoms: Upon treating this compound with a basic solution (e.g., 0.1 M NaOH at 60°C), you observe a significant and rapid decrease in the parent peak area in your HPLC analysis.

Potential Causes and Solutions:

-

Cause: Base-Catalyzed Lactam Formation. In the presence of a strong base, the carboxylic acid will be deprotonated to the carboxylate anion. While this makes the carbonyl carbon less electrophilic, a strong base can also deprotonate the secondary amine, increasing its nucleophilicity. The resulting amide anion can then attack the carbonyl carbon, leading to the formation of the β-lactam. β-lactams are known to be susceptible to hydrolysis, especially under basic conditions, which could lead to further degradation products.[8][9]

-

Troubleshooting Steps:

-

Immediate Analysis: Analyze the sample as quickly as possible after preparation to minimize the extent of degradation.

-

Lower Temperature: Perform the basic stress test at a lower temperature (e.g., room temperature or 40°C) to slow down the reaction rate.

-

LC-MS Analysis: Use LC-MS to identify the degradation products. Look for the mass of the β-lactam and any potential hydrolysis products of the lactam.

-

pH Profile: Investigate the stability at different pH values to determine the pH at which the molecule is most stable.

-

-

Proposed Degradation Pathway under Basic Conditions

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. users.ox.ac.uk [users.ox.ac.uk]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jpionline.org [jpionline.org]

- 5. japsonline.com [japsonline.com]

- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Khan Academy [khanacademy.org]

Challenges in the characterization of 3-(benzylamino)pentanoic acid

Technical Support Center: Characterization of 3-(Benzylamino)pentanoic Acid

Executive Summary

This compound represents a class of

Module 1: Chromatographic Separation (Achiral & Chiral)

Q1: I am observing broad, tailing peaks and variable retention times on my C18 column. How do I stabilize the peak shape?

Diagnosis: This is the classic "Zwitterionic Drift." At neutral pH, this compound exists in equilibrium between its cationic, anionic, and zwitterionic forms. Standard C18 columns struggle with zwitterions due to secondary interactions with residual silanols and poor retention of the charged species.

Technical Solution: You must lock the molecule into a single ionization state.

-

Method A (Acidic Lock): Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This protonates the carboxylate (

) and the amine ( -

Method B (HILIC Mode - Recommended): If RP retention is still too low (

), switch to Hydrophilic Interaction Liquid Chromatography (HILIC). The zwitterionic form is highly retained on Zwitterionic-HILIC phases (e.g., ZIC-HILIC) via electrostatic interpolation.

Protocol: Acidic RP-HPLC Method

| Parameter | Setting |

|---|---|

| Column | C18 with Polar Embedding (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% TFA (pH ~2.0) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 60% B over 15 min |

| Detection | UV @ 215 nm (Amide/Carboxyl) & 254 nm (Benzyl) |

| Flow Rate | 1.0 mL/min |

Analyst Note: The benzyl chromophore allows detection at 254 nm, but 210-215 nm provides significantly higher sensitivity for the acid backbone. Ensure your solvents are HPLC-grade to minimize baseline drift at low wavelengths.

Q2: Which Chiral Stationary Phase (CSP) is best for separating the enantiomers of this secondary -amino acid?

Diagnosis: Many users default to Crown Ether columns (e.g., CROWNPAK CR-I) for amino acids. However, crown ethers primarily bind primary amines. Your target is a secondary amine (benzylamino), which sterically hinders complexation with standard crown ethers.

Technical Solution:

For secondary

-

Option 1: Zwitterionic CSP (Best for LC-MS): Columns like the Chiralpak ZWIX(+) are specifically engineered for free amino acids. They utilize a double ion-pairing mechanism (anionic selector binds amine; cationic selector binds acid).

-

Option 2: Polysaccharide CSP (Robustness): An immobilized Amylose/Cellulose column (e.g., Chiralpak IG or IC ) used in "Polar Ionic Mode" or standard Normal Phase with acidic additives.

Protocol: Chiral Separation on ZWIX(+)

-

Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).

-

Mechanism: The bulk solvent is organic (HILIC-like), but the separation is driven by stereoselective ion-exchange.

-

Advantage: This mobile phase is fully MS-compatible, allowing simultaneous mass confirmation.

Module 2: Structural Elucidation (NMR & MS)

Q3: My NMR spectrum in shows shifting multiplets for the -protons ( ). Is the sample degrading?

Diagnosis:

Likely not degradation. This is pH-Dependent Chemical Shift Anisotropy .

The chemical shift of the

Technical Solution: Standardize your NMR solvent matrix.

-

For Routine Purity: Use DMSO-

. It suppresses exchangeable protons less than -

For Precise Assignment: If using

, add NaOD or DCl to force a specific ionic state, or use a phosphate buffer in

Data Table: Expected Shift Behavior (Conceptual)

| Proton Environment | Acidic pH (

Q4: In ESI-MS, I see a strong signal at m/z 91. Is this my compound?

Diagnosis:

No. m/z 91 is the Tropylium ion (

Technical Solution:

-

Parent Ion: Look for

at m/z 222.15 (Calculated MW: 221.14). -

Fragmentation Pathway: In MS/MS, you should see the parent (222)

loss of -

Troubleshooting Low Sensitivity: If the

signal is weak, the zwitterion might be suppressing ionization. Add 0.1% Formic Acid to the sample diluent to ensure the amine is protonated before it enters the source.

Module 3: Troubleshooting Workflow Visualization

The following decision tree outlines the logical process for method development when characterizing this compound.

Figure 1: Decision matrix for chromatographic method development, highlighting the divergence from standard amino acid protocols.

References

-

Ilisz, I., et al. (2012).[1] "Enantioseparations by high-performance liquid chromatography using macrocyclic glycopeptide-based chiral stationary phases: an overview." Journal of Chromatography A. Link

-

Sigma-Aldrich. "Chiral Amino Acid and Peptide Separations: Technical Guide." MilliporeSigma Applications. Link

-

SIELC Technologies. "Separation of Zwitterions: Alpha, Beta, and Gamma Amino Acids." Application Notes. Link

-

Chem960. "this compound CAS 126946-59-6 Properties." Link

-

Chromatography Today. "Chiral Amino Acid and Peptide Separations – The Next Generation." Link

Sources

Column chromatography optimization for 3-(benzylamino)pentanoic acid

Topic: 3-(Benzylamino)pentanoic Acid Purification

Introduction: The Zwitterionic Challenge

You are likely reading this because your standard flash chromatography (Hexane/Ethyl Acetate) resulted in streaking, broad tailing, or complete retention of your target molecule: this compound.

This is not a technique failure; it is a thermodynamic mismatch.

This compound is a

-

The Problem: The protonated amine (

) binds irreversibly to deprotonated silanols (

This guide provides the specific protocols to break these interactions and achieve high-resolution separation.

Module 1: Mobile Phase Optimization (Normal Phase)

The "Magic" Solvent System: DCM / MeOH /

Standard modifiers like Triethylamine (TEA) or Acetic Acid are insufficient for this specific molecule.

-

Why Acetic Acid Fails: It ensures the amine is fully protonated (cationic), causing it to stick harder to the silica.

-

Why TEA Fails: While it suppresses silanols, it does not sufficiently solubilize the polar zwitterion.

The Solution: You must use Ammonium Hydroxide (

Protocol: Preparation of the Mobile Phase

Do not add aqueous ammonia directly to DCM; it will form a biphasic mess.

-

Prepare "Ammoniated Methanol" Stock:

-

Take 100 mL of Methanol.

-

Add 10 mL of concentrated Ammonium Hydroxide (28-30% aqueous).

-

Mix well. This is your "Polar Modifier B".

-

-

Elution Gradient:

-

Solvent A: Pure Dichloromethane (DCM).

-

Solvent B: Ammoniated Methanol (from step 1).

-

-

Run Conditions:

-

Start at 0% B.

-

Ramp to 10-20% B. (Effective ratio on column: 90:10:1 DCM:MeOH:

).

-

Mechanism of Action:

The ammonia (

Module 2: Troubleshooting Guide (Q&A)

Q1: My compound is stuck at the baseline even with 10% MeOH. What now?

Diagnosis: The zwitterionic lattice energy is too high for the solvent to break. Corrective Action:

-

Switch to Reverse Phase (C18). This is the gold standard for amino acids. (See Module 3).

-

Derivatization (If RP is unavailable): Convert the carboxylic acid to a methyl ester using

or protect the amine with a Boc group. This removes the zwitterionic character, allowing standard Hex/EtOAc chromatography.

Q2: I see "Ghost Peaks" or severe baseline drift.

Diagnosis: Ammonia is stripping the silica. Explanation: Silica gel dissolves slightly at pH > 8.0. The dissolved silica can elute and crash out in your fractions. Corrective Action:

-

Use Amine-Functionalized Silica (e.g.,

-silica).[1] This stationary phase is already basic, eliminating the need for liquid ammonia modifiers. You can run this with simple Hexane/Ethanol gradients [1].

Q3: My product precipitated on the column.

Diagnosis: Solubility mismatch. The compound is soluble in the loading solvent (likely MeOH) but insoluble in the mobile phase (DCM). Corrective Action:

-

Solid Load: Dissolve your crude in MeOH, add Celite or loose silica (1:2 ratio), and rotovap to dryness. Load this dry powder into a solid load cartridge. This prevents the "solvent shock" precipitation at the column head [2].

Module 3: The Superior Alternative (Reverse Phase C18)

If you have access to a flash system with C18 cartridges (e.g., Biotage® SNAP Ultra C18 or Teledyne RediSep® Gold C18), use this method. It is cleaner, faster, and avoids toxic DCM.

Recommended Protocol (C18):

| Parameter | Setting | Reason |

| Column | C18 (Reverse Phase) | Hydrophobic retention separates based on the benzyl chain. |

| Solvent A | Water + 0.1% Formic Acid | Keeps the amine protonated (soluble in water). |

| Solvent B | Acetonitrile + 0.1% Formic Acid | Elution strength.[2] |

| Gradient | 5% B to 60% B over 12 CV | The benzyl group provides good retention on C18. |

| Detection | UV 254 nm | Benzyl ring is UV active. |

Why this works: The acidic mobile phase breaks the zwitterion (Acid = Protonated neutral; Amine = Protonated cation). The molecule behaves like a simple surfactant and separates beautifully on C18 [3].

Module 4: Visualization & Logic

Decision Tree: Method Selection

Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases based on chemical state and available equipment.

Mechanism: The Silanol Shielding Effect

Figure 2: Mechanistic action of Ammonia/Triethylamine modifiers. The base saturates the acidic silica sites, allowing the target amine to elute without drag.

References

-

Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of Primary Amines. Application Note AN54. Link

-

Biotage. (2020). The Flash Purification of Acidic and Basic Compounds.[3][4] Biotage White Paper. Link

-

Phenomenex. (2019).[2] Flash Purification Methodology for Synthetic Peptides and Amino Acids.[2][5]Link

Sources

3-(Benzylamino)pentanoic acid stability and storage conditions

Welcome to the Technical Support Center for 3-(Benzylamino)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically grounded and practical guidance.

Introduction: Understanding the Molecule

This compound is an N-substituted beta-amino acid. Its stability is primarily influenced by the reactivity of the secondary benzylamine and the carboxylic acid functional groups. The pentanoic acid side chain, being a relatively non-polar alkyl chain, is generally stable but can influence the overall physicochemical properties of the molecule. Understanding the potential degradation pathways is crucial for maintaining the compound's purity and activity throughout its lifecycle in the lab.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at 2-8°C in a tightly sealed container.[1] To prevent the absorption of moisture, which can accelerate degradation, the container should be stored in a dry environment, preferably in a desiccator. Before opening, allow the container to equilibrate to room temperature to avoid condensation.

Q2: How should I store solutions of this compound?

Storing amino acids in solution for extended periods is generally not recommended due to a higher risk of degradation. If you must store a solution, prepare it in a suitable buffer, adjust the pH to a slightly acidic to neutral range (pH 5-7), and store it at -20°C or below for short-term use. For longer-term storage, it is preferable to store the compound in its solid, lyophilized form.[2] Repeated freeze-thaw cycles should be avoided as they can affect the stability of amino acids.[2][3] If you need to use the solution multiple times, it is best to aliquot it into single-use vials.

Q3: Is this compound sensitive to light?

While there is no specific data on the photostability of this compound, compounds with benzylic protons can be susceptible to photo-oxidation. As a precautionary measure, it is advisable to store the compound, both in solid form and in solution, protected from light. Amber vials or containers wrapped in aluminum foil are recommended.

Stability and Degradation

Q4: What are the potential degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways:

-

Oxidative Degradation: The secondary amine of the benzylamino group can be oxidized, especially in the presence of oxygen and metal ions.[4] This can lead to the formation of various oxidation products. Longer alkyl chains on amines have been shown to sometimes decrease the rate of oxidative degradation due to electronic and steric hindrance effects.[4][5]

-

Debenzylation: The N-benzyl group can be cleaved under certain conditions, such as catalytic hydrogenation, strong acidic conditions, or through oxidation.[6][7][8] This would result in the formation of 3-aminopentanoic acid and toluene or benzaldehyde.

-

Decarboxylation: While generally stable, the carboxylic acid group can undergo decarboxylation (loss of CO2) under thermal stress, particularly at elevated temperatures.[9][10][11]

-

Hydrolysis: Although less common for the benzyl-nitrogen bond, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis.

Q5: How does pH affect the stability of this compound in solution?